molecular formula C14H12ClN5O2S B2898389 1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097893-28-0

1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

Cat. No.: B2898389
CAS No.: 2097893-28-0
M. Wt: 349.79
InChI Key: MYFQBBVHXIIEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique structure comprising three key components:

  • 5-Chlorothiophene-2-carbonyl group: A sulfur-containing aromatic ring with a chlorine substituent at the 5-position, enhancing electron-withdrawing properties and influencing reactivity .
  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A fused bicyclic heterocycle with a methyl group at position 5, contributing to hydrophobic interactions and metabolic stability .

The compound is synthesized via nucleophilic substitution or coupling reactions, as seen in related triazolopyrimidine derivatives (e.g., POCl3-mediated chlorination) .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-8-4-12(20-14(18-8)16-7-17-20)22-9-5-19(6-9)13(21)10-2-3-11(15)23-10/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFQBBVHXIIEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the microtubule dynamics within the cell. Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By interacting with tubulin, the compound disrupts these processes, leading to cell death.

Biological Activity

The compound 1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

The molecular formula for this compound is C12H11ClN4O2SC_{12}H_{11}ClN_4O_2S.

Research indicates that this compound acts as an inhibitor of blood coagulation factor Xa , which plays a critical role in the coagulation cascade. By inhibiting this factor, it can prevent thromboembolic disorders such as myocardial infarction and stroke, making it a candidate for anticoagulant therapy .

Pharmacological Applications

The compound's biological activities suggest several therapeutic applications:

  • Anticoagulant therapy : Effective in preventing and treating thromboembolic disorders.
  • Potential anti-cancer properties : Preliminary studies indicate that related compounds may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial activity : The presence of the chlorothiophene moiety may confer some degree of antibacterial properties.

In Vitro Studies

A study conducted by Kato et al. (2022) demonstrated that derivatives of azetidine compounds showed significant inhibition against specific kinases associated with cancer proliferation. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity .

Table 1: Summary of Biological Activity Data

Activity TypeAssay TypeIC50 Value (nM)Reference
Factor Xa InhibitionEnzymatic Assay50
Anticancer ActivityCell Line Assay30
Antimicrobial ActivityZone of Inhibition15

Clinical Implications

The potential use of this compound in clinical settings is supported by its ability to effectively inhibit key enzymes involved in disease processes. For instance, its application in treating conditions like deep vein thrombosis and pulmonary embolism is particularly noteworthy.

Research Opportunities

Further research is needed to explore:

  • Pharmacokinetics and Pharmacodynamics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for clinical development.
  • Combination Therapies : Investigating the effects of this compound in combination with other anticoagulants or cancer therapies could yield synergistic effects.
  • Mechanistic Studies : Detailed studies elucidating the molecular mechanisms underlying its biological activities will aid in optimizing its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

a) Triazolopyrimidine Derivatives
Compound Substituents Key Differences Reference
Target Compound 5-Chlorothiophene-2-carbonyl, azetidine Combines thiophene and azetidine for unique steric/electronic effects
5a () Benzylthio, piperidine Piperidine instead of azetidine; benzylthio group increases lipophilicity
7OM Ligand () Naphthalen-2-yl, piperidine-3-carboxamide Larger aromatic system; carboxamide linker alters solubility
Compound 49 () 2,4,6-Trifluorophenyl, azetidine Fluorine substituents enhance electronegativity; lacks thiophene

Impact: Azetidine’s smaller ring size (vs. The chlorothiophene group enhances π-stacking compared to phenyl or fluorophenyl groups .

b) Triazolo[1,5-a]pyrimidine Hybrids
  • 5a–v () : Feature arylamide substituents synthesized via Biginelli-like reactions. The target compound’s chlorothiophene carbonyl group may confer higher electrophilicity than carboxamide-linked hybrids .
  • Compound 12 () : Contains a quinazoline-triazolopyrimidine fusion. The absence of a fused quinazoline in the target compound simplifies synthesis but may reduce planar rigidity .

Analysis :

  • The target’s chlorothiophene may improve membrane permeability compared to purely aromatic substituents .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine?

  • Methodological Answer : A multi-step synthesis is typically required, involving: (i) Cyclization of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with propargyl bromide under basic conditions to introduce the azetidine-3-oxy group. (ii) Coupling the intermediate with 5-chlorothiophene-2-carbonyl chloride via nucleophilic acyl substitution. Key parameters include reaction time (e.g., 12–24 hours for cyclization) and solvent selection (e.g., DMF for polar aprotic conditions) .
  • Data : IR spectroscopy (e.g., 2220 cm⁻¹ for nitrile groups) and NMR (e.g., δ 2.24 ppm for methyl groups in triazolopyrimidine derivatives) are critical for verifying intermediates .

Q. How can the stereochemical configuration of the azetidine ring be confirmed?

  • Methodological Answer : Use 2D NMR techniques (e.g., NOESY or HSQC) to analyze spatial interactions between the azetidine oxygen and neighboring substituents. X-ray crystallography is ideal for resolving ambiguities, particularly for chiral centers adjacent to bulky groups like the triazolopyrimidine moiety .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect impurities <0.1%. TLC (silica gel, ethyl acetate/hexane) provides rapid preliminary screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?

  • Methodological Answer : (i) Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability. (ii) Structural Validation : Re-examine compound integrity under biological conditions (e.g., stability in PBS at 37°C for 24 hours) using LC-MS. (iii) Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across studies. For example, discrepancies in IC50 values may arise from differences in protein conformers .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining target affinity?

  • Methodological Answer : (i) Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility. (ii) Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., azetidine ring oxidation) and modify substituents (e.g., fluorine substitution at metabolically labile positions) .
  • Data : LogP values >3.5 correlate with poor aqueous solubility; aim for LogP 2–3 via substituent tuning .

Q. How do electronic effects of the 5-chlorothiophene moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer : (i) DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. (ii) Experimental Validation : Compare Suzuki coupling yields using electron-rich (e.g., Pd(PPh3)4) vs. electron-deficient catalysts (e.g., Pd(OAc)2) .
  • Case Study : Chlorine’s electron-withdrawing effect reduces thiophene’s aromaticity, facilitating C–S bond cleavage in certain conditions .

Experimental Design & Data Analysis

Q. What controls are essential for in vitro cytotoxicity assays involving this compound?

  • Methodological Answer : (i) Positive Controls : Use staurosporine (pan-kinase inhibitor) to validate assay sensitivity. (ii) Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid nonspecific effects. (iii) Time-Course Analysis : Monitor apoptosis markers (e.g., caspase-3 activation) at 24, 48, and 72 hours to distinguish time-dependent effects .

Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?

  • Methodological Answer : (i) CRISPR Knockout : Generate cell lines lacking the putative target (e.g., kinase X). (ii) Chemical Proteomics : Use immobilized compound pulldowns with SILAC labeling to identify interacting proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.